Product packaging for CID 78061279(Cat. No.:)

CID 78061279

Cat. No.: B14242913
M. Wt: 165.65 g/mol
InChI Key: OSHOIYVOPYVQMS-UHFFFAOYSA-N
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Description

CID 78061279 is a useful research compound. Its molecular formula is Al2Fe2 and its molecular weight is 165.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2Fe2 B14242913 CID 78061279

Properties

Molecular Formula

Al2Fe2

Molecular Weight

165.65 g/mol

InChI

InChI=1S/2Al.2Fe

InChI Key

OSHOIYVOPYVQMS-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Fe].[Fe]

Origin of Product

United States

A Journey Through Time: the Development of Cid

The concept of using small molecules to control protein interactions has its roots in early studies of natural products and their cellular targets. The breakthrough in developing a generalizable CID system occurred in the early 1990s. wikipedia.org The first such system utilized a derivative of the immunosuppressant drug tacrolimus (B1663567) (FK506), known as FK1012, to induce the homodimerization of the FK506-binding protein (FKBP). wikipedia.org This seminal work demonstrated that a synthetic, bivalent ligand could bring two protein domains together, thereby initiating a biological signal. wikipedia.org

Since this initial discovery, the field has witnessed the development of a diverse array of CID systems. These systems are often based on natural protein-ligand interactions, which are then engineered for specific experimental needs. A prominent example is the heterodimerization system based on the interaction between FKBP and the FKBP-rapamycin-binding (FRB) domain of mTOR, induced by the natural product rapamycin. biorxiv.org Researchers have also harnessed other natural dimerization systems, including those involving the plant hormone gibberellin and abscisic acid, to create orthogonal systems that can be used simultaneously within the same cell. biorxiv.org

The Core Concept: How Cid Works

The fundamental principle of CID lies in the conditional interaction between two engineered protein domains, triggered by the presence of a specific chemical inducer. slideshare.net In a typical setup, two proteins of interest are genetically fused to the two different dimerizing domains. These fusion proteins, in the absence of the inducer molecule, remain separate and inactive within the cell.

Upon introduction of the cell-permeable dimerizer, the small molecule acts as a molecular "glue," binding to both protein domains simultaneously and bringing them into close proximity. slideshare.net This induced dimerization can be designed to be either homodimeric (bringing together two identical proteins) or heterodimeric (bringing together two different proteins). The key to a successful CID system is high specificity and affinity of the dimerizer for its target protein domains, with minimal off-target effects.

Revolutionizing Research: the Impact of Cid

The ability to precisely control protein dimerization has had a profound impact on biological research, enabling scientists to investigate a wide range of cellular phenomena that were previously difficult to study. wikipedia.org One of the most significant applications of CID is in the manipulation of signal transduction pathways. wikipedia.org By fusing dimerizing domains to key signaling proteins, researchers can artificially activate or inhibit specific pathways with high temporal resolution, allowing them to dissect the intricate networks that govern cellular communication.

Furthermore, CID has been instrumental in controlling protein localization within the cell. By anchoring one dimerization partner to a specific subcellular compartment, the other partner, fused to a protein of interest, can be rapidly recruited to that location upon addition of the dimerizer. This has provided invaluable insights into the roles of protein localization in various cellular processes. Other applications include the regulation of gene transcription, the controlled activation of enzymes, and the induction of protein degradation. wikipedia.org

Expanding the Frontiers: Ongoing Investigations into Cid

The academic inquiry into CID methodologies continues to be an active and evolving field of research. Scientists are constantly working to develop new and improved CID systems with enhanced features such as faster kinetics, increased orthogonality, and the ability to create more complex multi-protein assemblies. biorxiv.org For instance, recent efforts have focused on developing chemically-inducible trimerization (CIT) systems, which would allow for the controlled assembly of three different proteins. biorxiv.orgaddgene.org

No Information Available for Chemical Compound "CID 78061279"

Following a comprehensive search of publicly available scientific and chemical databases, no information has been found regarding a chemical compound with the identifier "this compound." The searches, aimed at elucidating its structure, function, and application in chemically induced dimerization (CID) platforms, did not yield any relevant results.

Extensive queries using various search terms such as the compound identifier in conjunction with "chemical structure," "function," "synthesis," "rational design," and "chemically induced dimerization" across multiple search engines and scientific repositories, including PubChem, returned no data for a compound with this specific CID number.

The search results did retrieve general information on the principles of chemically induced dimerization, a technique used in biological research to control protein interactions. This technology involves using small molecules to bring together engineered protein domains. However, none of the retrieved documents or articles mentioned "this compound" as a dimerizer or in any other context.

Similarly, searches for the synthesis, design, and engineering of CID systems provided insights into general methodologies, such as the development of novel dimerizer scaffolds and the mutagenesis of protein domains for enhanced specificity. These results, however, were not associated with the specific compound .

Given the lack of any reference to "this compound" in the available literature, it is not possible to provide an article on its properties or its role in advanced methodologies and engineering of CID platforms as requested. The identifier may be incorrect, or the compound may not be in the public domain.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a compound with the identifier “this compound” have yielded no specific results linking it to the fields of optogenetics, chemogenetics, or single-cell resolution applications.

This identifier does not appear to correspond to a publicly documented chemical compound within scientific literature or chemical databases relevant to the requested topics. The information necessary to detail its role in advanced methodologies, such as optogenetic and chemogenetic hybrids or its application in single-cell resolution studies, is not available.

Therefore, without any foundational information on the existence and function of a compound named “this compound,” it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.

No Publicly Available Research Data for this compound in Relation to Specified Cellular Pathways

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no research findings or data have been identified for the chemical compound designated as "this compound" in the context of cellular pathway elucidation or the investigation of specific cellular processes.

Extensive searches were conducted to locate information regarding the application of this compound in the following areas:

V. Cellular Pathway Elucidation Using CID Techniques

V. Cellular Pathway Elucidation Using Cid Techniques

Investigation of Cellular Processes

Cellular Trafficking and Protein Turnover

The investigation did not yield any studies, articles, or datasets that specifically mention or detail the use of CID 78061279 for these, or any other, biological applications. While the compound identifier exists within chemical databases, there is no associated literature on its biological activity or use in research as a tool for studying cellular functions.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content as per the provided outline. The absence of foundational research on this specific compound prevents any meaningful discussion of its role in the specified biological contexts.

Phenotypic Screening and Pathway Deconvolution

Phenotypic screening is a cornerstone of modern drug discovery, allowing researchers to identify compounds that produce a desired effect in a cellular or organismal model without a preconceived notion of the drug's target. This approach is particularly valuable for complex diseases and for identifying first-in-class molecules like this compound. The development of such compounds often involves phenotypic screens to find molecules that, for instance, inhibit the growth of cancer cells.

Following the identification of a "hit" compound from a phenotypic screen, the process of pathway deconvolution begins. This involves a series of experiments to identify the specific molecular target and the cellular pathway through which the compound exerts its observed effect. For a compound like this compound, which targets the interaction between cyclins A/B and their substrates, initial phenotypic screens would likely have shown an effect on cell cycle progression or cell viability in cancer cell lines. Subsequent deconvolution efforts would then pinpoint the precise mechanism of action.

The discovery of this compound, an orally bioavailable macrocycle with dual cyclin A and B RxL inhibitory activity, is a testament to the power of these approaches. drugdiscoverychemistry.com Its development by Circle Pharma, a company with a platform for discovering cell-permeable macrocycles, showcases the successful application of these principles to tackle challenging intracellular protein-protein interactions, which are key drivers in oncology pathways. discoveryontarget.com

High-Throughput Screening with CID-Enabled Tools

High-throughput screening (HTS) is a critical component of the drug discovery process, enabling the rapid testing of large libraries of chemical compounds for a specific biological activity. marinbio.com In the context of developing a compound like this compound, HTS would be employed to screen extensive libraries of macrocyclic peptides for their ability to induce a cancer-inhibiting phenotype.

Circle Pharma's discovery platform for peptide macrocycles integrates structure-based design with a focus on cell permeability, a key challenge for this class of molecules. pintherapeutics.com This platform is amenable to HTS, where large numbers of rationally designed macrocycles can be synthesized and evaluated in parallel. pintherapeutics.com The screening assays are designed to be robust and scalable, often using automated systems to handle the large number of compounds and measurements. marinbio.com

The types of cell-based assays used in an HTS campaign for a compound like this compound would be designed to measure specific phenotypic changes. As detailed in the table below, these assays provide crucial insights into the compound's mechanism of action at an early stage.

Assay Type Description Relevance to this compound
Cell Viability Assays Measures the number of living cells in a population after exposure to the compound.Identifies compounds that are selectively toxic to cancer cells.
Cell Cycle Analysis Uses techniques like flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).A compound like this compound, which inhibits Cyclin A/B, would be expected to cause cell cycle arrest. marinbio.com
Apoptosis Assays Detects markers of programmed cell death.Determines if the compound induces apoptosis in cancer cells, a desired outcome for an anti-cancer agent.
Reporter Gene Assays Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene (e.g., luciferase).Can be used to screen for compounds that modulate pathways known to be dysregulated in cancer.

These HTS-compatible assays allow for the efficient identification of promising drug candidates from large compound libraries, paving the way for more detailed characterization. marinbio.com

Identifying Novel Pathway Components

A significant advantage of phenotypic screening, followed by rigorous pathway deconvolution, is the potential to identify novel components of cellular pathways or new therapeutic targets. While this compound was designed to target a known interaction—the binding of RxL-motif-containing substrates to cyclins A and B—the broader application of such screening technologies can uncover previously unknown biology.

The development of this compound focused on disrupting the protein-to-protein interaction between cyclins A and B and their key substrates. drugdiscoverychemistry.com In biochemical and cellular studies, Circle Pharma's cyclin A/B RxL inhibitors have been shown to potently and selectively disrupt these interactions. drugdiscoverychemistry.com For example, they disrupt the interaction between cyclin A and its substrate E2F, and the modulator Myt1's interaction with cyclin B. drugdiscoverychemistry.com Preclinical studies have confirmed that this mechanism leads to single-agent tumor regressions in multiple xenograft models. drugdiscoverychemistry.com

The detailed investigation into the effects of this compound can also reveal new insights into the pathways it modulates. For instance, observing the downstream consequences of inhibiting the cyclin A/B-RxL interaction can help to map the network of proteins and signaling events that are dependent on this interaction. This can lead to the identification of new biomarkers to predict which patients are most likely to respond to the drug, or it could suggest new combination therapies that might be more effective than the single agent alone.

The process of elucidating the mechanism of action for a compound identified through phenotypic screening often involves a multi-pronged approach, as outlined in the table below.

Technique Description Application in Characterizing this compound
Affinity Chromatography Uses the compound as a "bait" to pull its binding partners out of cell lysates.Could be used to confirm that this compound directly binds to Cyclin A and Cyclin B.
Proteomics Analyzes changes in the levels or post-translational modifications of thousands of proteins in response to the compound.Can reveal the downstream effects of inhibiting the Cyclin A/B pathway and identify potential off-target effects.
Transcriptomics Measures changes in gene expression in response to the compound.Provides a global view of the cellular response to the drug and can help to identify the signaling pathways that are affected.
Genetic Screens (e.g., CRISPR) Identifies genes that, when knocked out, either enhance or suppress the effect of the compound.Can help to identify other proteins in the same pathway as the drug target, as well as resistance mechanisms.

Through the systematic application of these techniques, the initial phenotypic observation of, for example, cancer cell death, can be traced back to a specific molecular interaction, and the broader consequences for the cell's signaling network can be mapped. This not only validates the primary mechanism of action of the compound but also enriches our understanding of the underlying biology of the disease.

No Preclinical Research Data Found for Compound this compound

Following a comprehensive search of scientific literature and databases, no specific preclinical research applications, model system evaluations, or any associated scientific findings for the chemical compound identified as “this compound” could be located. The search included inquiries for in vitro and in vivo studies, cell-based assays, organoid models, and research utilizing induced pluripotent stem cells (iPSCs) and various animal models.

The identifier "CID" often refers to a "Chemically-Inducible Dimerization" agent, a small molecule used to control protein interactions in research. These systems are powerful tools in cell biology for manipulating cellular processes. nih.gov For instance, a CID agent can trigger the assembly of engineered proteins to activate a signaling pathway or induce apoptosis, as seen with the inducible caspase-9 system used in T-cell therapies. nih.gov In such systems, the CID molecule acts as a switch to control the function of genetically modified cells. nih.gov

However, despite the general utility of CID systems in preclinical research, no publications or data specifically name or detail the use of the entity "this compound". This lack of available information makes it impossible to generate the requested article, which was to focus solely on the preclinical evaluation of this particular compound.

Without any research findings related to this compound, the core requirements of the requested article—including detailed research findings and data tables on its use in various model systems—cannot be fulfilled. All scientific content generation must be based on verifiable, published data, which is absent for this specific compound identifier.

Vi. Preclinical Research Applications and Model Systems for Cid Evaluation

In Vivo Preclinical Models for CID System Validation

Evaluation of On-Target Biological Effects in Living Systems

The in vivo evaluation of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, the class to which CID 78061279 belongs, is crucial for understanding their therapeutic potential. Preclinical studies in living organisms, primarily mouse models, have been instrumental in demonstrating the on-target biological effects of these compounds, providing a strong rationale for their clinical development in oncology. news-medical.net These investigations focus on confirming that the inhibitor interacts with its intended target, PRMT5, in a living system and elicits the expected downstream biological consequences.

A key mechanism of PRMT5 is the symmetric dimethylation of arginine residues on both histone and non-histone proteins, which plays a significant role in cellular processes like gene expression, DNA repair, and cell cycle progression. aacrjournals.orgresearchgate.net A primary method for evaluating the on-target activity of PRMT5 inhibitors in vivo is to measure the modulation of specific biomarkers, such as the symmetric dimethylation of histone H4 arginine 3 (H4R3me2s) or the Smith antigen D3 protein (SmD3). aacrjournals.orgresearchgate.netresearchgate.netashpublications.org

In xenograft models, where human cancer cells are implanted into immunocompromised mice, administration of PRMT5 inhibitors has consistently led to a reduction in these methylation marks within tumor tissues. aacrjournals.orgresearchgate.netashpublications.org This provides direct evidence of target engagement and functional inhibition of PRMT5 in the living organism.

The on-target effects of PRMT5 inhibition extend to significant anti-tumor activity in various cancer models. For instance, in preclinical models of mantle cell lymphoma (MCL), oral administration of the PRMT5 inhibitor YQ36286 resulted in a dose-dependent inhibition of tumor growth, with nearly 95% inhibition observed in the Z138 MCL xenograft model after 21 days. ashpublications.org This anti-tumor effect was directly correlated with a decrease in the levels of symmetrically dimethylated PRMT5 substrates. ashpublications.org

Similarly, in xenograft models of lung cancer (H-358) and lymphoma (Z-138), treatment with lead PRMT5 inhibitors resulted in significant tumor growth inhibition, which correlated with tumor drug levels and the modulation of H4R3Me2s. aacrjournals.orgresearchgate.net Furthermore, the PRMT5 inhibitor EPZ015666 has also demonstrated dose-dependent anti-tumor activity in multiple MCL xenograft models. researchgate.net

The on-target biological effects of PRMT5 inhibitors are not limited to direct tumor growth inhibition. Research has shown that these inhibitors can modulate DNA damage repair (DDR) pathways in cancer cells. nih.gov By downregulating the expression of key DDR genes like BRCA1/2, RAD51, and ATM, PRMT5 inhibitors can enhance the sensitivity of cancer cells to other treatments such as PARP inhibitors and chemotherapy. nih.gov The combination of the PRMT5 inhibitor PRT543 with the PARP inhibitor olaparib (B1684210) has shown significant in vivo efficacy in multiple preclinical ovarian and breast cancer models, including patient-derived xenografts (PDX). nih.gov This highlights a key on-target effect of PRMT5 inhibition: the potentiation of other anti-cancer therapies. nih.gov

Moreover, in the context of myeloproliferative neoplasms (MPNs), PRMT5 is overexpressed and interacts with the JAK2 V617F mutation, a key driver of the disease. mpn-hub.com In vivo studies using a selective PRMT5 inhibitor, C220, in murine models of MPN led to significant alleviation of disease symptoms and improved hematological responses. mpn-hub.com These findings underscore the on-target effect of PRMT5 inhibition in a non-solid tumor context and its potential interplay with other key signaling pathways. mpn-hub.com

The development of brain-permeable PRMT5 inhibitors has expanded their potential application to central nervous system malignancies. In a lung cancer xenograft model, lead compounds demonstrated significant tumor growth inhibition that correlated with tumor drug levels and modulation of H4R3Me2s. researchgate.net This indicates that on-target effects can be achieved in challenging environments like the brain. researchgate.net

The table below summarizes the findings from various preclinical in vivo studies on PRMT5 inhibitors, demonstrating their on-target biological effects.

CompoundCancer ModelKey On-Target Biological EffectsResearch Findings
YQ36286 Mantle Cell Lymphoma (Z138 xenograft)Inhibition of SmD3 methylation, Tumor growth inhibitionDemonstrated dose-dependent anti-tumor activity, with approximately 95% tumor growth inhibition after 21 days of dosing. ashpublications.org
C220 Myeloproliferative Neoplasms (murine models)Reduction in E2F1 methylation, Alleviation of MPN symptomsLed to significant MPN symptom alleviation and hematological responses. mpn-hub.com
PRT543 Ovarian and Breast Cancer (CDX and PDX models)Downregulation of DDR genes, Potentiation of PARP inhibitorsShowed significant in vivo efficacy when combined with olaparib, and inhibited the growth of olaparib-resistant tumors. nih.gov
Lead Compounds (unnamed) Lung Cancer (H-358 xenograft), Lymphoma (Z-138 xenograft)Modulation of H4R3Me2s, Tumor growth inhibitionResulted in significant tumor growth inhibition that correlated with tumor drug levels and pharmacodynamic effects. aacrjournals.orgresearchgate.net
EPZ015666 Mantle Cell Lymphoma (xenograft models)Inhibition of SmD3 methylation, Tumor growth inhibitionDemonstrated dose-dependent anti-tumor activity. researchgate.net
AM-9747 MTAP-deleted xenograft modelsInhibition of symmetric dimethylation of arginineShowed robust and dose-dependent inhibition of the SDMA tumor biomarker, leading to significant tumor growth inhibition. acs.org

Vii. Computational and Systems Biology Approaches for Cid Systems

Molecular Modeling and Docking Studies for Dimerizer-Target Interactions

A foundational step in understanding a CID is to model its interaction with its intended protein targets. These in silico techniques predict the physical and chemical complementarity between a ligand and a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations would be employed to predict how CID 78061279 could bind to its putative target proteins. This involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative estimate of the interaction's strength. For a dimerizer, this process would be repeated for both target proteins to ensure that the compound can effectively bridge them.

Quantitative Systems Pharmacology (QSP) Modeling of CID Perturbations

Quantitative Systems Pharmacology (QSP) integrates computational modeling with experimental data to understand how a drug affects cellular and physiological systems. This approach is particularly valuable for CIDs, which can induce complex and multifaceted biological responses.

Network Analysis of CID-Induced Pathway Changes

Upon successful dimerization of target proteins, a cascade of downstream signaling events is typically initiated. Network analysis would be used to map and analyze the changes in these cellular pathways. By integrating data from transcriptomics, proteomics, and phosphoproteomics experiments, researchers can construct interaction networks to identify which pathways are most significantly perturbed by the CID-induced dimerization. This can help to elucidate the mechanism of action and identify potential off-target effects.

Predictive Modeling of Cellular Responses to CID Activation

Building on the network analysis, predictive mathematical models could be developed to simulate cellular responses to varying concentrations and durations of CID exposure. These models, often based on systems of ordinary differential equations, can help to forecast outcomes such as cell proliferation, apoptosis, or differentiation. Such predictions are invaluable for optimizing the design of CIDs and for planning future experiments.

Viii. Advanced Analytical Techniques for Cid System Characterization

Spectroscopic Methodologies for Monitoring Dimerization

Spectroscopic techniques are vital for observing the dynamic process of dimerization, often in real-time and within a cellular context.

Fluorescence-based methods are particularly well-suited for studying protein-protein interactions in living cells, providing spatial and temporal information on the dimerization event. jove.com

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore over distances of approximately 1-10 nm. erasmusoic.nlnih.gov This distance-dependent energy transfer makes FRET a molecular ruler for probing protein proximity. nih.gov In a typical CID experiment, the two protein domains of interest are genetically fused to a FRET pair, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.

Principle : In the absence of the dimerizing agent (e.g., CID 78061279), the proteins and their attached fluorophores are separate, and upon excitation of the donor, only donor emission is observed. The addition of the dimerizer brings the proteins—and thus the fluorophores—into close proximity, enabling FRET. This results in a decrease in donor fluorescence intensity and an increase in acceptor fluorescence emission. erasmusoic.nl

Application : FRET efficiency can be quantified to determine the extent and kinetics of dimerization. nih.gov Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide a more robust measurement of FRET by detecting the decrease in the donor's fluorescence lifetime, which is independent of fluorophore concentration. erasmusoic.nl

Live-Cell Imaging allows for the direct visualization of the consequences of dimerization within a cellular environment. scienceopen.com Often, CID is used to induce the translocation of a protein of interest to a specific cellular location. pnas.orgfrontiersin.org

Principle : One protein partner is fused to an anchor domain that localizes it to a specific organelle, like the plasma membrane or the nucleus. The other protein partner, tagged with a fluorescent protein like Green Fluorescent Protein (GFP), is initially distributed elsewhere (e.g., in the cytoplasm).

Application : Upon addition of the dimerizer, the fluorescently-tagged protein is recruited to the anchored partner. This redistribution is monitored by time-lapse fluorescence microscopy, providing a clear visual readout of the dimerization event. jove.comscienceopen.com This method is invaluable for confirming that the CID system is functional in its intended biological context and for studying the downstream effects of relocalizing signaling proteins. pnas.org A recent development is fluorogenic CID, where the dimerizing molecule itself becomes fluorescent only upon binding to both protein partners, directly reporting on the dimerization event. nih.gov

NMR spectroscopy is a powerful technique that provides atomic-resolution information on protein structure, dynamics, and interactions in solution. acs.orgnih.gov It is uniquely suited to characterize the subtle conformational changes and dynamics that occur within proteins upon binding a dimerizing ligand and forming a complex. frontiersin.orgresearchgate.net

Principle : NMR detects the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, creating a unique "fingerprint" for the protein. Upon ligand binding and dimerization, the chemical environments of nuclei at the binding interface and other allosterically affected regions change, leading to shifts in the corresponding peaks in the NMR spectrum.

Application : By comparing the NMR spectra of the proteins before and after the addition of the dimerizer, researchers can map the binding site and monitor conformational changes. Techniques like 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are often used for this purpose, where each peak corresponds to a specific amino acid residue in the protein backbone. Changes in peak position or intensity indicate which residues are involved in the interaction or experience a change in their environment. frontiersin.org NMR can also measure protein dynamics across a wide range of timescales, revealing how the flexibility of the proteins changes upon forming the dimerized complex. nih.gov

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination of molecules. For studying CID systems, "native" MS techniques are particularly valuable.

Principle : Native mass spectrometry uses gentle ionization methods, such as electrospray ionization (ESI), under non-denaturing conditions (e.g., using volatile buffers like ammonium (B1175870) acetate (B1210297) at neutral pH). nih.govspectroscopyonline.com This approach preserves the non-covalent interactions that hold the dimerized complex together, allowing the entire complex to be transferred into the gas phase and analyzed. ethz.ch

Application : The primary output of a native MS experiment on a CID system is the direct measurement of the intact complex's molecular weight. This unambiguously confirms the stoichiometry of the interaction—for instance, verifying the formation of a ternary complex consisting of two protein partners and one molecule of the dimerizer. nih.govbirmingham.ac.uk

Tandem MS (MS/MS) : Further analysis can be performed using tandem mass spectrometry. In this process, the intact complex is selected and then subjected to fragmentation, often through Collision-Induced Dissociation (CID—a distinct concept from Chemically Induced Dimerization). researchgate.netchemrxiv.org The fragmentation pattern can confirm the identity of the individual components of the complex. rsc.orglcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Biophysical Techniques for Interaction Analysis

While spectroscopic methods excel at monitoring dimerization, biophysical techniques are essential for quantifying the binding forces and determining the high-resolution structure of the resulting complex.

SPR and ITC are two of the most powerful label-free techniques for the quantitative analysis of biomolecular interactions in vitro.

Surface Plasmon Resonance (SPR) measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. nih.gov

Principle : One protein partner (the "ligand") is immobilized on the sensor surface. A solution containing the other protein partner (the "analyte") and the dimerizing agent is then flowed over the surface. Binding between the components causes a change in mass at the surface, which alters the refractive index and is detected as a response in Resonance Units (RU). nih.gov

Application : SPR provides detailed kinetic data, including the association rate (kon) and the dissociation rate (koff) of the complex. From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. This allows for a quantitative comparison of different dimerizers or protein mutants. nih.govxantec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov

Principle : A solution of the dimerizer is titrated in small aliquots into a sample cell containing a mixture of the two protein partners. The instrument measures the minute temperature changes that occur upon binding. units.it Exothermic reactions release heat, while endothermic reactions absorb it.

Application : A single ITC experiment can provide a complete thermodynamic profile of the interaction. nih.gov The data are analyzed to determine the binding affinity (KD), the stoichiometry of the binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). rsc.org This information reveals the nature of the forces driving the dimerization, such as hydrogen bonding or hydrophobic interactions. nih.gov

To fully understand how a CID system functions, a high-resolution 3D structure of the dimerized complex is indispensable. Cryo-EM and X-ray crystallography are the premier techniques for this purpose.

X-ray Crystallography has historically been the gold standard for determining atomic-resolution structures of proteins and their complexes.

Principle : The technique requires growing a highly ordered three-dimensional crystal of the purified, dimerized complex. This crystal is then exposed to a beam of X-rays. The X-rays diffract off the electrons in the crystal, creating a unique diffraction pattern. nih.gov

Application : By analyzing the positions and intensities of the diffracted spots, a 3D electron density map can be calculated, into which the atomic model of the complex is built and refined. plos.org Crystallography can yield extremely high-resolution structures, revealing the precise orientation of the proteins and the dimerizing agent, and detailing every atomic interaction at the binding interface. pnas.orgacs.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large or flexible complexes that are difficult to crystallize. nih.govembopress.org

Principle : A purified sample of the dimerized complex is flash-frozen in a thin layer of vitreous (non-crystalline) ice. A transmission electron microscope is then used to capture tens of thousands of two-dimensional images of the randomly oriented particles. portlandpress.com

Application : Sophisticated computer algorithms process these 2D images and reconstruct them into a 3D density map of the complex. elifesciences.org Recent advances have enabled Cryo-EM to achieve near-atomic resolution for a wide range of samples, providing detailed architectural insights into the structure of the dimerized assembly without the need for crystallization. embopress.orgresearchgate.net

Compound "this compound" Remains Unidentified in Public Chemical Databases

Initial investigations to profile the chemical compound designated as "this compound" have found no corresponding entry in major public chemical databases. Extensive searches for this identifier have failed to yield a specific chemical structure, formula, or any associated scientific literature. Consequently, a detailed analysis of its properties and research applications, as requested, cannot be provided at this time.

The identifier "this compound" does not appear to be a valid PubChem Compound ID (CID). Searches across multiple chemical and scientific repositories returned no relevant results for a compound with this specific identifier. This suggests that the provided ID may be inaccurate, outdated, or belong to a private database not accessible through public search interfaces.

Without a confirmed chemical identity, it is impossible to proceed with the requested in-depth analysis, which was to include advanced analytical techniques for its characterization. The specified outline, focusing on "Omics Technologies in CID Research," including transcriptomics, proteomics, and metabolomics, is entirely contingent on the existence of a known molecule and associated research data.

Therefore, the following sections of the requested article cannot be generated:

8.3. Omics Technologies in CID Research 8.3.1. Transcriptomics and Proteomics to Map Downstream Effects 8.3.2. Metabolomics for Functional Output Assessment

It is recommended to verify the accuracy of the compound identifier "this compound." Should a correct and valid identifier be provided, a comprehensive and scientifically accurate article can be produced, adhering to the specified detailed outline.

Ix. Future Directions and Emerging Research Frontiers in Chemically Inducible Dimerization

Development of Next-Generation Orthogonal CID Systems

A significant frontier in CID research is the creation of new orthogonal systems. Orthogonality in this context refers to the ability of multiple CID systems to operate independently within the same cell, each responding only to its specific chemical inducer without cross-reacting with others. biorxiv.org This allows for the construction of more complex and sophisticated biological circuits, such as logic gates (e.g., AND, OR), which can process multiple inputs to produce a specific output. wikipedia.org

The development of these systems is crucial for advancing synthetic biology, where precise control over multiple cellular processes is required. biorxiv.org Researchers are actively exploring novel protein pairs and small molecule inducers to expand the "toolbox" of available CID systems. biorxiv.org For instance, systems have been engineered based on plant-derived proteins and their corresponding ligands, such as the abscisic acid (ABA)-inducible ABI/PYL system and the gibberellin-inducible GAI/GID1 system. biorxiv.org These plant-based systems are particularly valuable as their components are less likely to have pre-existing interactions with mammalian proteins, thus ensuring their orthogonality. nih.gov

Recent innovations include the development of antibody-based CID (AbCID) and nanobody-based systems like COMBINES-CID (combinatorial binders-enabled selection of CID). biorxiv.orgnih.gov These approaches offer a more generalized method for creating new CID systems by engineering antibodies or nanobodies that specifically recognize a small molecule-protein complex. nih.govacs.org This strategy broadens the range of potential small molecule inducers and protein targets. Furthermore, the development of chemically induced trimerization (CIT) systems, which bring together three proteins in the presence of a single small molecule, represents another leap forward, enabling even more complex cellular manipulations. biorxiv.org

The quest for orthogonality also extends to the physical principles governing dimerization. While many systems rely on small molecule "molecular glues," researchers are also exploring metal ions and nucleic acids as inducers to create novel control mechanisms. frontiersin.org The ability to use multiple, independent CID systems simultaneously opens the door to engineering cells with sophisticated, programmable behaviors. nih.gov

Table 1: Examples of Chemically-Inducible Dimerization Systems

Target ProteinsDimerizing Agent
FKBP, FRBRapamycin
GyrB, GyrBCoumermycin
GAI, GID1Gibberellin
ABI, PYLAbscisic acid
SNAP-tag, HaloTagHaXS
Bcl-xL, Fab (AZ1)ABT-737

This table is generated based on information from multiple sources. wikipedia.org

Therapeutic Potential of CID-Based Modulators in Disease Models

The ability to precisely control protein interactions has significant therapeutic implications. CID-based modulators are being explored as a novel class of therapeutics for a range of diseases. A key application is in the development of "smart" cell therapies, where the activity of therapeutic cells can be controlled after administration to a patient. nih.gov For example, CID systems can be used to regulate the activity of chimeric antigen receptor (CAR) T cells, a type of immunotherapy used to treat cancer. researchgate.net This external control could help to mitigate the sometimes severe side effects associated with these powerful therapies.

CID technology also holds promise for the controlled release of therapeutic proteins. pnas.org For instance, a system could be designed to release insulin (B600854) in response to a specific small molecule, offering a new paradigm for diabetes management. pnas.org The reversibility of many CID systems is a particularly attractive feature for therapeutic applications, as it allows for the administered drug's effect to be turned on and off as needed. frontiersin.org

Research in animal models has demonstrated the potential of CID-based approaches. For example, CID systems have been used to induce the production of anticancer proteins like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), leading to the death of cancer cells. rsc.org Another area of active investigation is the use of CID to modulate signaling pathways involved in neurodegenerative diseases. nih.govmdpi.com The development of CID systems based on human proteins and biocompatible small molecules is a critical step toward translating these promising preclinical findings into clinical applications. nih.gov

Applications in Synthetic Biology and Bioengineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. jh.edu CID is a fundamental tool in this field, enabling engineers to build artificial signaling pathways, control gene expression, and manipulate protein localization in real-time. wikipedia.orgjh.edu By fusing CID domains to proteins of interest, researchers can bring these proteins together in a controlled manner, thereby activating or inhibiting their function. wikipedia.org

A notable application of CID in synthetic biology is the reconstitution of complex cellular processes. For example, by using a CID system to bring specific proteins to the cell membrane, researchers have been able to synthetically induce phagocytosis, the process by which cells engulf and digest particles. jh.edu This "bottom-up" approach allows scientists to identify the minimal set of components required for a particular cellular function. jh.edu

In bioengineering, CID systems are being used to create biocomputers, where cells are programmed to perform logical operations. wikipedia.org By combining multiple orthogonal CID systems, researchers can create cellular "AND" or "OR" gates, where the output (e.g., cell ruffling) is determined by the presence of one or both chemical inducers. wikipedia.org This represents a basic form of cellular computation. Furthermore, CID is being applied to engineer cell-cell interactions, control the assembly of biomaterials, and develop novel biosensors. acs.orgacs.org The versatility of CID makes it an indispensable tool for programming cellular behavior for a wide range of biotechnological applications. biorxiv.org

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The intersection of artificial intelligence (AI) and synthetic biology is a burgeoning field with the potential to revolutionize the design of CID systems. AI and machine learning (ML) are being increasingly used for the de novo design of proteins and small molecules, a process that starts from scratch rather than modifying existing biological components. nih.gov

Generative AI models, such as large language models trained on vast databases of protein sequences, can now generate entirely new protein structures with desired functions. nih.gov This technology can be applied to design novel CID protein pairs with high specificity and affinity for a given small molecule. AI can also be used to predict the binding of a small molecule to a protein, which is essential for designing the chemical inducer component of a CID system. mdpi.com

Q & A

How to formulate a focused research question for studying CID 78061279?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure specificity by narrowing the scope (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?"). Avoid vague terms and test feasibility by assessing resource availability and ethical constraints .

Q. What are key considerations for designing reproducible experiments involving this compound?

  • Methodological Answer :
  • Define clear objectives and variables (e.g., concentration ranges, exposure durations).
  • Include positive/negative controls (e.g., known agonists/inhibitors for comparative analysis).
  • Document experimental protocols in detail (e.g., synthesis steps, purity verification via NMR/HPLC) to enable replication .

Q. How to conduct an effective literature review for this compound-related studies?

  • Methodological Answer :
  • Prioritize primary sources (peer-reviewed journals) over secondary summaries.
  • Use databases like PubMed or SciFinder with Boolean terms (e.g., "this compound AND [mechanism/application]").
  • Identify gaps (e.g., unexplored pharmacokinetic properties) using citation-tracking tools like Web of Science .

Advanced Research Questions

Q. How to analyze contradictory data in studies on this compound's biological activity?

  • Methodological Answer :
  • Perform root cause analysis : Compare methodologies (e.g., cell lines, assay conditions) across conflicting studies.
  • Validate findings via orthogonal techniques (e.g., CRISPR knockdown alongside pharmacological inhibition).
  • Use meta-analysis to quantify variability and identify confounding factors (e.g., batch-to-batch compound purity) .

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer :
  • Combine cheminformatics (molecular docking) with wet-lab validation (e.g., SPR for binding affinity).
  • Integrate omics data (proteomics/transcriptomics) to map systemic effects.
  • Collaborate with computational chemists to refine structure-activity relationship (SAR) models .

Q. How to optimize synthesis and purification protocols for this compound derivatives?

  • Methodological Answer :
  • Screen reaction conditions (solvents, catalysts) via Design of Experiments (DoE) to maximize yield.
  • Characterize intermediates using LC-MS and X-ray crystallography.
  • Apply green chemistry principles (e.g., solvent recycling) to improve sustainability .

Q. Which statistical methods are suitable for analyzing complex datasets from this compound high-throughput screens?

  • Methodological Answer :
  • Use multivariate analysis (PCA, PLS-DA) to reduce dimensionality and identify key variables.
  • Apply machine learning (random forests, neural networks) for predictive modeling of bioactivity.
  • Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Data Presentation Guidelines

  • Tables : Include processed data critical to the research question (e.g., IC50 values, statistical significance). Raw data should be archived in supplementary materials .
  • Figures : Use heatmaps for omics data, dose-response curves for pharmacological assays, and structural diagrams for SAR analysis .

Ethical and Reproducibility Standards

  • Disclose conflicts of interest and obtain ethical approvals for biological studies.
  • Share protocols via platforms like Protocols.io to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.